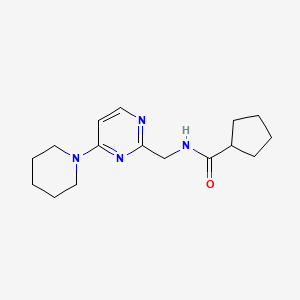

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

CAS No.: 1795488-15-1

Cat. No.: VC5048352

Molecular Formula: C16H24N4O

Molecular Weight: 288.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795488-15-1 |

|---|---|

| Molecular Formula | C16H24N4O |

| Molecular Weight | 288.395 |

| IUPAC Name | N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |

| Standard InChI Key | CFDPDRMPRBCBAE-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |

Introduction

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its pyrimidine core, functionalized with a piperidine group and a cyclopentanecarboxamide moiety. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting biological receptors.

Synthesis Pathways

Although specific synthesis details for this compound are unavailable, similar compounds are typically synthesized through:

-

Pyrimidine Core Formation: Using condensation reactions of β-diketones or amidines.

-

Piperidine Substitution: Nucleophilic substitution or alkylation reactions to introduce the piperidine group.

-

Carboxamide Addition: Coupling reactions (e.g., amidation) to attach the cyclopentanecarboxamide moiety.

Potential Applications

Given its structural features, this compound may serve as:

-

Pharmacological Agent: The pyrimidine and piperidine groups are common in kinase inhibitors, anticonvulsants, or receptor modulators.

-

Drug Development Scaffold: Its framework allows for modifications to optimize biological activity.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Framework | Pyrimidine core with piperidine and carboxamide |

| Functional Groups | Piperidine, cyclopentanecarboxamide |

| Potential Applications | Drug design, receptor targeting |

| Common Synthesis Methods | Condensation, nucleophilic substitution |

Research Gaps

While the compound's structure is promising, further studies are required to:

-

Elucidate its biological activity through in vitro and in vivo assays.

-

Determine pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Explore its toxicity profile for safety assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume